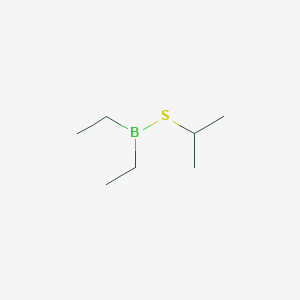
2-Aziridinecarbonitrile, 1-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- is an organic compound that features a three-membered aziridine ring with a cyano group and a trimethylsilyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- typically involves the reaction of aziridine with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize production while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Substituted aziridines or open-chain compounds.
Oxidation: Oxidized derivatives, such as aziridine oxides.
Reduction: Reduced products, including primary amines.
科学的研究の応用
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- involves its reactivity towards nucleophiles and electrophiles. The aziridine ring’s strain energy makes it highly reactive, facilitating ring-opening reactions. The cyano group can participate in various transformations, contributing to the compound’s versatility. Molecular targets and pathways include interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure but differ in functional groups, leading to varied reactivity and applications.
Aziridine-2-carboxamide: Known for its low toxicity and potential anticancer properties.
Aziridine-2-carbonitrile: Similar in structure but lacks the trimethylsilyl group, affecting its chemical behavior.
Uniqueness
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
195820-56-5 |
|---|---|
分子式 |
C6H12N2Si |
分子量 |
140.26 g/mol |
IUPAC名 |
1-trimethylsilylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-6(8)4-7/h6H,5H2,1-3H3 |
InChIキー |
QXNQTRZFOKXQET-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1CC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
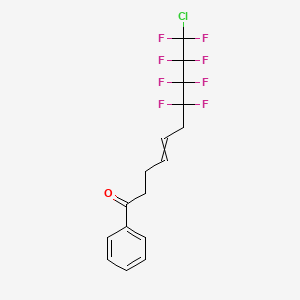
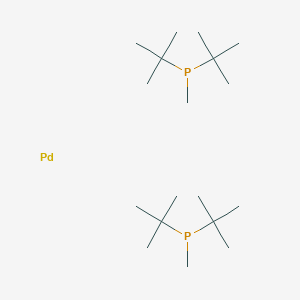
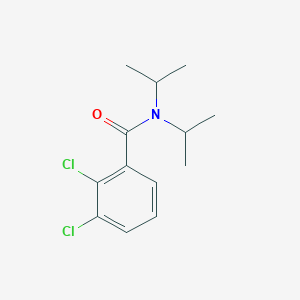
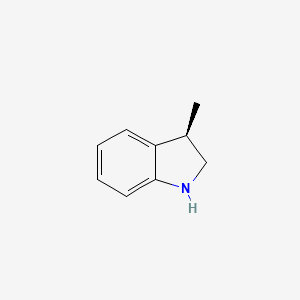

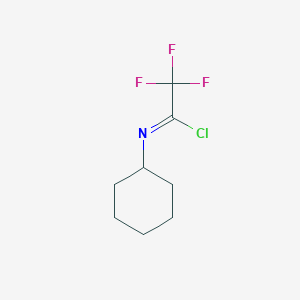
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
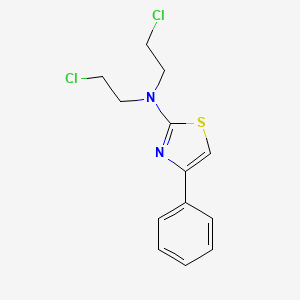
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
